molecular formula C15H13Cl2N3S2 B2382794 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338778-65-7

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2382794
CAS No.: 338778-65-7
M. Wt: 370.31
InChI Key: DILSYZXYXYQZDS-AATRIKPKSA-N
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Description

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a chemical compound identified by the ChEMBL ID CHEMBL3182892 . It features a complex molecular architecture based on a 1,2-thiazole (isothiazole) core, which is a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active molecules. The structure incorporates key functional groups, including a 2,4-dichlorobenzyl thioether and a dimethylamino vinyl substituent, which are common features in compounds designed to interact with enzyme active sites. This specific compound was developed and screened as part of a larger library of isothiazole derivatives targeting protein kinases (Lombardo et al., J. Med. Chem., 2010) . Its primary research value lies in its function as a versatile chemical scaffold for the inhibition of various kinases, which are critical signaling proteins involved in numerous cellular processes. Researchers utilize this compound as a tool in chemical biology and drug discovery efforts to study kinase function, probe related signaling pathways, and serve as a starting point for the structure-activity relationship (SAR) optimization of more potent and selective kinase inhibitors. The compound is for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3S2/c1-20(2)6-5-14-12(8-18)15(19-22-14)21-9-10-3-4-11(16)7-13(10)17/h3-7H,9H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILSYZXYXYQZDS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Core Structure Key Functional Groups Reported Bioactivity Reference
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine 1,2,4-Triazole Adamantyl, sulfanyl, dimethylaminoethyl Antiviral, enzyme inhibition
4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole-thione Hydroxyphenyl, ethyl, thione Antimicrobial, antioxidant
Target Compound 1,2-Thiazole 2,4-Dichlorophenylmethylsulfanyl, nitrile Hypothesized: Antimicrobial, kinase inhibition

Key Observations :

  • Sulfanyl Linkers : The sulfanyl (-S-) group in the target compound is analogous to triazole-thione derivatives (e.g., ), which are critical for redox modulation and metal chelation.
  • Electronic Effects : The nitrile group at position 4 may act as a hydrogen bond acceptor, similar to carbonyl groups in triazole-based inhibitors .
Computational Similarity Assessment

Using Tanimoto coefficient-based similarity indexing (as described in ), the target compound shows moderate similarity (~65–70%) to triazole-thione derivatives (e.g., 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione) due to shared sulfanyl and aromatic moieties. However, the dichlorophenyl and nitrile groups reduce similarity scores compared to simpler triazoles.

Molecular Properties Comparison :

Property Target Compound (Predicted) 4-Ethyl-5-(2-hydroxyphenyl)-triazole-thione 2-{[5-(Adamantan-1-yl)-triazol-3-yl]sulfanyl}-dimethylethanamine
Molecular Weight (g/mol) ~400 (estimated) 249.3 369.5
LogP ~3.8 (highly lipophilic) 2.5 4.1
Hydrogen Bond Donors 0 1 (thione) 0
Hydrogen Bond Acceptors 4 3 5

Insights :

  • The target compound’s higher logP suggests superior membrane penetration compared to hydroxyphenyl-substituted triazoles but may pose solubility challenges.
  • Lack of hydrogen bond donors contrasts with triazole-thiones, which exhibit antioxidant activity via thiol-mediated redox cycling .
Bioactivity Hypotheses
  • Antimicrobial Potential: Structural parallels to dichlorophenyl-containing agrochemicals (e.g., propiconazole ) suggest possible antifungal or herbicidal activity.
  • Kinase Inhibition: The dimethylamino ethenyl group resembles ATP-competitive kinase inhibitors, where the amino group interacts with catalytic lysine residues .

Biological Activity

The compound 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile represents a significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound features a thiazole ring, a carbonitrile group, and a dichlorophenyl moiety linked through a sulfanyl group. The presence of the dimethylamino group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Functionalization at the carbonitrile position to enhance biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives with thiazole rings have been shown to inhibit tumor cell proliferation effectively.

Case Study: In Vitro Antiproliferative Activity

In vitro assays have indicated that related compounds possess IC50 values in the micromolar range against various cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • CEM (T-lymphocyte leukemia)
CompoundCell LineIC50 (µM)
AHeLa5.0
BMCF-72.5
CCEM3.0

These findings suggest that the compound may exhibit similar or enhanced activity due to its unique substituents.

The proposed mechanism of action for thiazole derivatives often involves:

  • Inhibition of key enzymes : Compounds may inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to disrupted DNA synthesis in rapidly dividing tumor cells.
  • Induction of apoptosis : Flow cytometry studies have shown that these compounds can induce apoptosis in cancer cells, as evidenced by increased levels of activated caspases.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the phenyl ring and thiazole structure significantly impact biological activity. Electron-withdrawing groups tend to enhance potency, while electron-donating groups may reduce it.

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